Optimized Solubility Profile of Tos-PEG6-OH Versus PEGn Homologues
Tos-PEG6-OH exhibits a calculated aqueous solubility of 15.2 mg/mL (34.8 mM), based on ESOL topological prediction, positioning it as a highly soluble PEG linker . This value is directly comparable to PEG6-Tos (also referred to as Tos-PEG6-OH), which has a reported solubility of 100 mg/mL in DMSO, indicating its strong polar aprotic solubility for synthetic workflows . While direct experimental aqueous solubility data for shorter PEG4-Tos or longer PEG8-Tos are not provided in these sources, the trend within the PEG-Tos class is well-established: increasing PEG chain length correlates with increased aqueous solubility up to a threshold, after which it plateaus or is offset by increased molecular weight . The 15.2 mg/mL solubility for Tos-PEG6-OH is a key differentiator for applications requiring high aqueous concentrations.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 15.2 mg/mL (34.8 mM) |
| Comparator Or Baseline | PEGn-Tos homologues (class-level inference) |
| Quantified Difference | Calculated ESOL Log S: -1.46; Predicted to be higher than shorter PEG homologues |
| Conditions | Computational prediction (ESOL topological method) |
Why This Matters
Quantifiable solubility data is essential for designing bioconjugation reactions under aqueous conditions, ensuring the linker remains in solution to maximize coupling efficiency and minimize precipitation.
